Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

Overview

Description

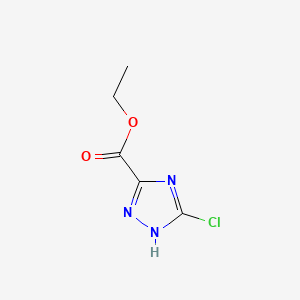

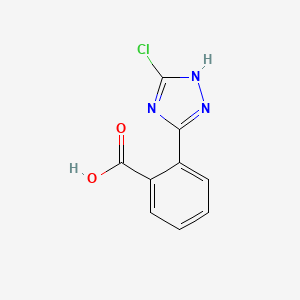

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C5H6ClN3O2 . It has a molecular weight of 175.57 g/mol . The IUPAC name for this compound is ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate consists of a triazole ring carrying an ethoxy-carbonyl group . The InChI code for this compound is 1S/C5H6ClN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) .Physical And Chemical Properties Analysis

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate has a molecular weight of 175.57 g/mol . It has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 67.9 Ų .Scientific Research Applications

Organic Synthesis

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate is a valuable building block in organic synthesis. Its triazole ring can act as a versatile intermediate for constructing more complex molecules. For example, it can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, leading to a wide range of derivatives with potential pharmacological activities .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various triazole derivatives. These derivatives are explored for their therapeutic properties, such as antifungal, antibacterial, and antiviral activities. The triazole ring is a common motif in many drugs, including antifungals like fluconazole and itraconazole .

Agricultural Chemistry

The triazole core of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate is also found in certain agrochemicals. It can be used to synthesize triazole-based fungicides, which are effective in protecting crops from fungal pathogens. These compounds can inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Material Science

In material science, triazole derivatives have been used to create novel polymers and coatings with enhanced properties. Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate can be incorporated into polymeric chains, resulting in materials with improved thermal stability, mechanical strength, and chemical resistance .

Catalysis

Triazole compounds can act as ligands in catalytic systems. They can coordinate to metal centers and facilitate various catalytic reactions, including oxidation, reduction, and cross-coupling reactions. This has implications in the development of more efficient and selective catalysts for industrial processes .

Environmental Science

Derivatives of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate can be used in environmental science for the removal of pollutants. They can function as chelating agents that bind to heavy metals, aiding in their extraction from contaminated water or soil .

Biochemistry

In biochemistry, triazole derivatives are used as probes to study biological systems. They can mimic the structure of natural nucleotides or amino acids and be incorporated into biomolecules, allowing researchers to investigate biological processes at the molecular level .

Nanotechnology

Finally, in the field of nanotechnology, Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate can be used to synthesize organic-inorganic hybrid materials. These materials have potential applications in electronics, photonics, and as sensors due to their unique electrical and optical properties .

Mechanism of Action

Target of action

1,2,4-Triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target of action would depend on the specific derivative and its functional groups.

Mode of action

The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its biological activity. For example, some antiviral 1,2,4-triazole derivatives inhibit viral replication by targeting specific proteins in the virus .

Biochemical pathways

The biochemical pathways affected by 1,2,4-triazole derivatives would depend on their specific biological activity. For instance, anticancer 1,2,4-triazole derivatives might affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The ADME properties of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Some general properties of this class of compounds include high GI absorption and low BBB permeability .

Result of action

The result of action of 1,2,4-triazole derivatives can vary greatly depending on their specific biological activity. For example, anticancer 1,2,4-triazole derivatives might result in the death of cancer cells .

Action environment

The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds .

properties

IUPAC Name |

ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHBIABCHFSRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680899 | |

| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

CAS RN |

774608-88-7 | |

| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)

![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)

![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)

![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)

![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)

![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)

![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)